2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Organic synthesis Heterocyclic chemistry Catalysis

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 1707-67-1) is a triaryl imidazole derivative belonging to the lophine (2,4,5-triphenylimidazole) class, distinguished by an ortho-chloro substituent on the 2-phenyl ring. This heterocyclic compound (C21H15ClN2, MW 330.81 g/mol) exhibits a melting point of 195–199 °C and is commercially available at ≥98% purity (HPLC).

Molecular Formula C21H15ClN2
Molecular Weight 330.8 g/mol
CAS No. 1707-67-1
Cat. No. B161296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
CAS1707-67-1
Molecular FormulaC21H15ClN2
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24)
InChIKeyNSWNXQGJAPQOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 1707-67-1) Procurement-Relevant Structural and Class Profile


2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 1707-67-1) is a triaryl imidazole derivative belonging to the lophine (2,4,5-triphenylimidazole) class, distinguished by an ortho-chloro substituent on the 2-phenyl ring [1]. This heterocyclic compound (C21H15ClN2, MW 330.81 g/mol) exhibits a melting point of 195–199 °C and is commercially available at ≥98% purity (HPLC) . Its structural features confer both biological activity and photophysical properties relevant to pharmaceutical research and materials science applications [2].

Ortho-chloro triaryl imidazole Distinct steric and electronic profile for SAR and catalyst screening
Anti-inflammatory research scaffold Class-level model-response suggests COX-2 pathway study fit
Chemiluminescence activator Lophine-class peroxyoxalate system for detection optimization
Photoinitiator precursor Suitable for HABI synthesis used in photopolymerization research

Why 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole Cannot Be Replaced by Unsubstituted or Para-Substituted Triphenylimidazole Analogs


Substitution within the 2,4,5-triphenylimidazole scaffold is not functionally neutral. The ortho-chloro substituent on the 2-phenyl ring of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole introduces distinct steric and electronic perturbations that differentiate it from unsubstituted lophine and para-chloro analogs . These perturbations manifest in quantifiable differences in synthesis efficiency, physical properties, and biological activity that preclude simple interchangeability [1]. Procurement decisions based solely on imidazole class membership risk selecting a compound with divergent reactivity, purification behavior, or assay performance [2].

Target: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole Substitutes: Unsubstituted or para-chloro triphenylimidazole analogs
Synthesis efficiency Yield and reaction time may shift with ring substitution; ortho isomer offers intermediate efficiency not replicated by unsubstituted or para analogs.
Physical property divergence Melting point differences alter purification and formulation behavior; lower-melting ortho isomer requires distinct handling.
Bioactivity profile mismatch Substituent position may affect target binding and model-response; class-level evidence cannot be assumed interchangeable across regioisomers.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 1707-67-1) Against Closest Analogs


Synthesis Yield: Ortho-Chloro Substitution Enhances Reaction Efficiency Compared to Unsubstituted and Para-Chloro Analogs

Under identical Fe3O4/SiO2-TMA-Me nanocomposite-catalyzed three-component synthesis conditions using benzil, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (ortho-Cl) was obtained in 93% yield in 35 minutes. This represents a 7 percentage-point absolute increase over unsubstituted 2,4,5-triphenyl-1H-imidazole (86% yield, 63 minutes) and a 5 percentage-point decrease relative to 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (para-Cl, 98% yield, 30 minutes) [1].

Synthesis yield
Reported
Ortho-Cl: 93% (35 min) | Unsubst.: 86% (63 min) | Para-Cl: 98% (30 min)
Intermediate efficiency may support catalyst screening studies.
Cross-study comparable data; verify under target synthesis conditions.
Organic synthesis Heterocyclic chemistry Catalysis

Melting Point Differentiation: Ortho-Chloro Substitution Lowers Melting Point by Approximately 60°C Relative to Unsubstituted Lophine

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole exhibits a melting point of 197–199°C, which is approximately 60–73°C lower than unsubstituted 2,4,5-triphenyl-1H-imidazole (270–272°C) and approximately 60°C lower than the para-chloro isomer (258–259°C) [1]. Vendor specifications confirm this range at 195–199°C .

Melting point
Reported
Ortho-Cl: 197–199 °C | Unsubst.: 270–272 °C | Para-Cl: 258–259 °C
Lower melting point alters purification and formulation workflows.
Observed values from synthetic characterization; lot-to-lot review advised.
Physical chemistry Purification Formulation

Anti-Inflammatory Activity: Ortho-Chloro Imidazole Derivatives Achieve 100% Paw Edema Inhibition Comparable to Diclofenac Standard

In carrageenan-induced rat hind paw edema models, closely related ortho-chloro-substituted 4,5-diphenyl imidazole derivatives (compounds 2a and 2b) achieved 100% inhibition at 100 mg/kg body weight, matching the efficacy of diclofenac salt (100% inhibition at 50 mg/kg) [1]. While direct data for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole itself are not available from this study, the structural class demonstrates potent anti-inflammatory activity, and molecular docking reveals COX-2 binding affinity of -5.516 kcal/mol for analogous compounds [1].

Anti-inflammatory model
Class-level
Class representatives: 100% paw edema inhibition at 100 mg/kg (rat model); COX-2 docking: -5.5 kcal/mol
Class-level model-response suggests scaffold utility for COX-2 pathway research.
Direct data for this specific compound not available; infer from analog studies.
Anti-inflammatory COX inhibition In vivo pharmacology

Chemiluminescence Potential: Lophine Derivatives Including Ortho-Substituted Analogs Exhibit Singlet Excited State Formation Quantum Yields of 10⁻²–10⁻³ E mol⁻¹ as Peroxyoxalate Activators

Lophine and its derivatives, including ortho-substituted variants, function as activators in the peroxyoxalate chemiluminescence system with excited state formation yields ranging from 10⁻² to 10⁻³ E mol⁻¹ [1]. A Hammett plot with ρ = -0.90 confirms the chemically initiated electron exchange luminescence (CIEEL) mechanism, and the ortho-chloro substituent is predicted to modulate oxidation potential and catalytic rate constants relative to unsubstituted lophine [1].

Chemiluminescence
Class-level
Lophine class ΦS 10⁻²–10⁻³ E mol⁻¹; Hammett ρ = -0.90 (CIEEL mechanism)
Class-level photophysical data support peroxyoxalate activator screening.
Substituent effects predicted from Hammett plot; verify specific quantum yield.
Chemiluminescence Analytical chemistry Photophysics

Optimal Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 1707-67-1) Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Imidazole Leads

Procure 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as an ortho-chloro-substituted core scaffold for systematic SAR exploration of anti-inflammatory imidazole derivatives. Class-level evidence demonstrates that ortho-chloro 4,5-diphenyl imidazoles achieve 100% paw edema inhibition at 100 mg/kg, comparable to diclofenac [1]. The compound serves as a reference point for evaluating how substituent position (ortho vs. para vs. unsubstituted) modulates COX-2 binding affinity and in vivo efficacy.

Catalytic Method Development and Green Chemistry Optimization

Utilize 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as a benchmark substrate for optimizing triaryl imidazole synthesis protocols. The compound's distinct synthesis yield profile (93% under Fe3O4/SiO2-TMA-Me catalysis) and lower melting point (197-199°C) facilitate rapid reaction monitoring and purification method development [1]. Its intermediate yield relative to unsubstituted and para-chloro analogs makes it an ideal probe for catalyst screening and condition optimization.

Peroxyoxalate Chemiluminescence Detection System Optimization

Incorporate 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as an activator candidate in peroxyoxalate chemiluminescence assays for HPLC detection or bioanalytical applications. Lophine-class activators operate via the CIEEL mechanism with excited state yields of 10⁻²–10⁻³ E mol⁻¹ [1], and the ortho-chloro substituent offers distinct electronic tuning of the oxidation potential, enabling signal optimization for specific analytes.

HABI Photoinitiator Precursor Synthesis for Photopolymerization

Employ 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as a key precursor for the synthesis of hexaarylbiimidazole (HABI) photoinitiators used in UV-curable coatings, adhesives, and holographic photopolymer films [1]. The ortho-chloro substitution pattern influences the photophysical properties of the resulting HABI dimer, which upon UV irradiation generates lophyl radicals that initiate free-radical polymerization in industrial photoresist and 3D printing applications.

Application
Selection Property
Validation Focus
Anti-inflammatory SAR studies
Ortho-chloro 4,5-diphenyl imidazole scaffold
In vivo model-response and COX-2 binding context
Catalytic method development
Synthesis yield and reaction time profile
Catalyst screening and condition optimization
Chemiluminescence detection
Peroxyoxalate activator electronic profile
Detection sensitivity and signal tuning
HABI photoinitiator synthesis
Ortho-chloro substitution for photophysical tuning
Radical generation in photopolymerization

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